Perhexiline - 35193-73-8

Perhexiline

Catalog Number: EVT-7929561
CAS Number: 35193-73-8
Molecular Formula: C19H35N
Molecular Weight: 277.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Perhexiline is a member of piperidines. It has a role as a cardiovascular drug.
Perhexiline is a coronary vasodilator used especially for angina of effort. It may cause neuropathy and hepatitis.
Perhexiline is only found in individuals that have used or taken this drug. It is a coronary vasodilator used especially for angina of effort. It may cause neuropathy and hepatitis. [PubChem]Perhexiline binds to the mitochondrial enzyme carnitine palmitoyltransferase (CPT)-1 and CPT-2. It acts by shifting myocardial substrate utilisation from long chain fatty acids to carbohydrates through inhibition of CPT-1 and, to a lesser extent, CPT-2, resulting in increased glucose and lactate utilization. This results in increased ATP production for the same O2 consumption as before and consequently increases myocardial efficiency.
2-(2,2-Dicyclohexylethyl)piperidine. Coronary vasodilator used especially for angina of effort. It may cause neuropathy and hepatitis.
Source and Classification

Perhexiline belongs to the class of piperidine derivatives and is classified as a metabolic modulator. It is primarily utilized in cardiology for its anti-anginal properties but has also been explored for potential applications in oncology and parasitology .

Synthesis Analysis

Methods and Technical Details

The synthesis of perhexiline typically involves the nucleophilic addition of lithiated 2-picoline to dicyclohexyl ketone. This reaction yields the racemic mixture of perhexiline, which can be further separated into its enantiomers using enantioselective synthesis techniques. Recent advancements have focused on synthesizing both enantiomers of perhexiline maleate, with studies indicating that the R-enantiomer exhibits greater anti-schistosomal activity compared to the S-enantiomer .

Molecular Structure Analysis

Structure and Data

Perhexiline has a complex molecular structure characterized by a piperidine ring attached to a dicyclohexyl side chain. Its molecular formula is C_{21}H_{37}N, and it has a molar mass of approximately 311.54 g/mol. The structural configuration allows for significant interaction with biological targets involved in cardiac metabolism .

Chemical Reactions Analysis

Reactions and Technical Details

Perhexiline undergoes various metabolic reactions primarily catalyzed by cytochrome P450 enzymes such as CYP2D6 and CYP2B6. These metabolic pathways can lead to the formation of active metabolites that contribute to both its therapeutic effects and side effects. The inhibition of carnitine palmitoyltransferase by perhexiline is a key reaction that alters fatty acid metabolism in cardiac tissues .

Mechanism of Action

Process and Data

The mechanism by which perhexiline exerts its effects involves the inhibition of carnitine palmitoyltransferase, which reduces the uptake of long-chain fatty acids into mitochondria. This inhibition promotes increased utilization of glucose as an energy source, enhancing myocardial efficiency. Additionally, recent studies have indicated that perhexiline may activate apoptotic pathways in cancer cells, suggesting a dual role in both cardiology and oncology .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Perhexiline is typically presented as a white crystalline solid with a melting point around 100-102 °C. It is soluble in organic solvents such as ethanol and chloroform but has limited solubility in water. The compound exhibits basic properties with a pKa value indicating moderate acidity. Its stability profile suggests that it can be stored under standard laboratory conditions without significant degradation .

Applications

Scientific Uses

  • Cardiology: Used to manage refractory angina and chronic heart failure by improving myocardial efficiency.
  • Oncology: Emerging studies suggest that perhexiline may enhance the efficacy of chemotherapeutic agents such as cisplatin through synergistic mechanisms.
  • Parasitology: Research indicates that perhexiline exhibits anti-parasitic activity against Schistosoma mansoni, making it a candidate for further investigation in treating schistosomiasis .
Historical Development and Evolution of Perhexiline as a Therapeutic Agent

Origins in Anti-Anginal Therapy: From Coronary Vasodilation to Metabolic Modulation

Perhexiline maleate (marketed as Pexsig or Pexid) emerged in the 1970s as a prophylactic anti-anginal agent, initially classified as a coronary vasodilator. Early clinical trials demonstrated its efficacy in reducing angina frequency and improving exercise tolerance in patients with refractory symptoms. A seminal 1973 study documented its ability to decrease nitrate consumption and increase workload capacity in angina patients, positioning it as an alternative when conventional therapies like β-blockers or calcium channel antagonists were contraindicated or ineffective [7]. The drug gained regulatory approval in several countries, particularly Australia and New Zealand, for managing severe or refractory angina pectoris [1] [9].

Initial pharmacological characterizations attributed its anti-ischemic effects to non-specific vasodilation. However, by the late 1980s, research revealed a more nuanced mechanism. The landmark 1990 double-blind, placebo-controlled crossover trial (n=17) established that perhexiline's clinical benefits occurred without hemodynamic changes (e.g., heart rate or blood pressure alterations), challenging the vasodilator-centric model [2]. This pivotal work shifted scientific focus toward metabolic modulation as the primary antianginal action, laying the groundwork for understanding its inhibition of fatty acid oxidation.

Table 1: Key Milestones in Perhexiline's Early Anti-Anginal Development

Time PeriodDevelopment PhaseKey Findings/EventsResearch Methods
Early 1970sInitial Clinical LaunchIntroduced as coronary vasodilator for angina; shown to reduce symptom frequencyEarly-phase clinical trials [7]
Late 1970s-1980sEfficacy ConfirmationDemonstrated benefit in refractory angina patients on maximal standard therapyRandomized controlled trials [4]
1990Mechanistic ShiftDouble-blind trial confirmed efficacy independent of hemodynamic changes, supporting metabolic mechanismPlacebo-controlled crossover trial [2]
Late 1980s-1990sInitial Regulatory DeclineWithdrawn in multiple markets due to toxicity concerns in unmonitored usePost-marketing surveillance [1] [9]

Shift in Pharmacological Understanding: CPT Inhibition as a Core Mechanism

The paradigm shift in understanding perhexiline’s mechanism began with biochemical studies elucidating its effect on myocardial energy metabolism. Research in the 1990s identified perhexiline as a potent inhibitor of carnitine palmitoyltransferase (CPT) enzymes, specifically CPT1 and CPT2 [3] [6]. These mitochondrial membrane proteins facilitate the transport of long-chain fatty acids into mitochondria for β-oxidation—a process critical for cardiac energy production under physiological conditions.

  • Biochemical Mechanism: Perhexiline competitively inhibits CPT1 with respect to palmitoyl-CoA (Ki ≈ 77 μM in rat cardiac mitochondria) and non-competitively with respect to carnitine [3]. This inhibition reduces fatty acid entry into mitochondria, forcing a metabolic shift toward carbohydrate utilization (glucose and lactate). Crucially, carbohydrate oxidation generates more ATP per molecule of oxygen consumed than fatty acid β-oxidation, enhancing myocardial oxygen efficiency during ischemia [1] [5].
  • Tissue Selectivity: Kinetic studies revealed greater inhibitory potency against cardiac CPT1 (IC₅₀ = 77 μM) versus hepatic CPT1 (IC₅₀ = 148 μM), explaining its preferential cardiac effects [3]. This selectivity aligned with observed clinical benefits in angina without significant alterations in systemic lipid metabolism.
  • Enantiomer Specificity: Perhexiline exists as racemic (±)-enantiomers. The (+)-enantiomer demonstrates slower hepatic clearance via cytochrome P450 2D6 (CYP2D6) compared to the (-)-enantiomer [1] [8]. Preclinical evidence suggests potential differences in CPT inhibitory potency between enantiomers, though clinical translation remains under investigation.

Table 2: Biochemical Characterization of Perhexiline’s CPT Inhibition

ParameterCardiac CPT1Hepatic CPT1Significance
IC₅₀ (in vitro)77 μM148 μMGreater cardiac selectivity [3]
Inhibition Kinetics vs. Palmitoyl-CoACompetitiveCompetitiveDirectly blocks substrate binding [3]
Inhibition Kinetics vs. CarnitineNon-competitiveNon-competitiveAllosteric modulation [3]
Primary Therapeutic ConsequenceShift to carbohydrate oxidation → ↑ Cardiac oxygen efficiencyMinimal clinical effect at therapeutic dosesBasis for anti-ischemic effect [1] [6]
Enantiomer Metabolism(+)-Perhexiline: Slower CYP2D6 clearance(-)-Perhexiline: Faster clearanceImpacts plasma half-life and tissue exposure [1] [8]Potential differences in CPT inhibition under study

Decline and Revival: Regulatory Challenges and Contemporary Re-Evaluation

Perhexiline’s initial promise was overshadowed by reports of severe hepatotoxicity and peripheral neuropathy during the late 1980s. These adverse events, later attributed to saturable metabolism and accumulation in CYP2D6 poor metabolizers (PMs), led to its withdrawal from major markets (e.g., USA, Europe) [1] [9]. Nevertheless, Australia and New Zealand maintained its availability with stringent therapeutic drug monitoring (TDM) protocols, maintaining plasma concentrations within a narrow therapeutic window (0.15–0.60 mg/L) [1] [22].

The 21st century witnessed a structured re-evaluation driven by three key developments:

  • Pharmacogenetic Insights: Recognition that toxicity risk was strongly linked to CYP2D6 polymorphism (≈7–10% of Caucasians are PMs) enabled targeted patient stratification. Monitoring the cis-hydroxyperhexiline/perhexiline metabolic ratio (values ≤0.3 indicating PM status) provided a practical tool for safe prescribing [9] [1].
  • Refined Therapeutic Monitoring: Prospective studies confirmed that TDM-guided dosing minimized toxicity without compromising efficacy, even in long-term use for refractory angina [2] [12].
  • Expanded Therapeutic Rationale: Research expanded beyond angina to heart failure and hypertrophic cardiomyopathy, where metabolic modulation improved myocardial energetics and function [6] [14]. The 1990 trial demonstrating efficacy in refractory angina patients already on maximal therapy cemented its niche role [2].

This evidence supported perhexiline’s revival as a specialized antianginal reserved for CYP2D6-genotyped or closely monitored patients with contraindications or resistance to first-line therapies. Its contemporary status reflects a model of pharmacogenomics-guided drug rescue.

Table 3: Regulatory and Scientific Re-Evaluation Timeline

EraRegulatory/Scientific StatusKey AdvanceImpact
1980sMarket WithdrawalsHepatotoxicity/neurotoxicity linked to CYP2D6 PM statusRestricted global availability [1] [9]
1990sNiche Application (AU/NZ)TDM protocols established (0.15–0.60 mg/L)Safe long-term use in monitored cohorts [2] [22]
2000sPharmacogenetic RefinementCYP2D6 genotyping; metabolic ratio monitoringPersonalized dosing (e.g., ≤50 mg/week in PMs) [9]
2010s-PresentMechanistic Expansion & RepurposingEfficacy in heart failure/HCM; anti-cancer potential exploredBroadened therapeutic rationale beyond angina [1] [6] [8]

Properties

CAS Number

35193-73-8

Product Name

Perhexiline

IUPAC Name

2-(2,2-dicyclohexylethyl)piperidine

Molecular Formula

C19H35N

Molecular Weight

277.5 g/mol

InChI

InChI=1S/C19H35N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h16-20H,1-15H2

InChI Key

CYXKNKQEMFBLER-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3

Solubility

2.72e-05 g/L

Canonical SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.